- Synthesis and characterization of a novel high valent dinuclear MnIII,III complex of triphenolate ligand [N4O3]3- as a model for OEC in PSII, Dalian Ligong Daxue Xuebao, 2005, 45(1), 17-21

Cas no 91-04-3 (2,6-Bis(hydroxymethyl)-4-methylphenol)

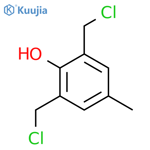

91-04-3 structure

Produktname:2,6-Bis(hydroxymethyl)-4-methylphenol

2,6-Bis(hydroxymethyl)-4-methylphenol Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (2-Hydroxy-5-methyl-1,3-phenylene)dimethanol

- 2,6-di(hydroxymethyl)-4-methylphenol

- 2,6-Bis(hydroxymethyl)-p-cresol

- 2,6-Bis(Hydroxymethyl)-4-Methylphenol

- 2,6-Dimethylol-p-cresol

- 2-Hydroxy-5-methyl-1,3-benzenedimethanol

- 1,3-BENZENEDIMETHANOL, 2-HYDROXY-5-METHYL-

- 2,6-Dimethylol-4-methylphenol

- 2,6-Di(hydroxymethyl)-p-cresol

- 3,5-Bis(hydroxymethyl)-p-cresol

- alpha1,alpha,2-Trihydroxymesitylene

- Q99HT08S5N

- KUMMBDBTERQYCG-UHFFFAOYSA-N

- alpha(sup

- 2-Hydroxy-5-methyl-1,3-benzenedimethanol (ACI)

- α1,α3-Mesitylenediol, 2-hydroxy- (6CI, 7CI, 8CI)

- 26DMPC

- 4-Methyl-2,6-bis(hydroxymethyl)phenol

- AV Lite 26DMPC

- DML-PC

- NSC 15838

- α1,α3,2-Trihydroxymesitylene

- 2,6-Bis(hydroxymethyl)-4-methylphenol

-

- MDL: MFCD00004619

- Inchi: 1S/C9H12O3/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-3,10-12H,4-5H2,1H3

- InChI-Schlüssel: KUMMBDBTERQYCG-UHFFFAOYSA-N

- Lächelt: OC1C(CO)=CC(C)=CC=1CO

- BRN: 1240237

Berechnete Eigenschaften

- Genaue Masse: 168.07900

- Monoisotopenmasse: 168.078644

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 3

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 2

- Komplexität: 124

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 0.7

- Topologische Polaroberfläche: 60.7

- Oberflächenladung: 0

- Tautomerzahl: 2

Experimentelle Eigenschaften

- Farbe/Form: Powder

- Dichte: 1.0812 (rough estimate)

- Schmelzpunkt: 125.0 to 128.0 deg-C

- Siedepunkt: 237.12°C (rough estimate)

- Flammpunkt: 166.1 °C

- Brechungsindex: 1.4371 (estimate)

- PSA: 60.69000

- LogP: 0.68520

2,6-Bis(hydroxymethyl)-4-methylphenol Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H315-H319

- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: S26-S37/39

- RTECS:CZ6440000

-

Identifizierung gefährlicher Stoffe:

- TSCA:Yes

- Lagerzustand:Store at room temperature

- Risikophrasen:R36/37/38

2,6-Bis(hydroxymethyl)-4-methylphenol Zolldaten

- HS-CODE:29072990

2,6-Bis(hydroxymethyl)-4-methylphenol Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17369-500g |

2,6-Bis(hydroxymethyl)-p-cresol, tech. 90% |

91-04-3 | tech. 90% | 500g |

¥5041.00 | 2023-03-07 | |

| Apollo Scientific | OR22124-1g |

2,6-Bis(hydroxymethyl)-4-methylphenol |

91-04-3 | 95% | 1g |

£39.00 | 2023-05-18 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-231144A-100g |

2,6-Bis(hydroxymethyl)-p-cresol, |

91-04-3 | 100g |

¥526.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | D121403-100g |

2,6-BIS(HYDROXYMETHYL)-P-CRESOL |

91-04-3 | 97% | 100g |

$100 | 2024-05-24 | |

| Life Chemicals | F1244-0104-1g |

2,6-bis(hydroxymethyl)-4-methylphenol |

91-04-3 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| Cooke Chemical | A1626612-25G |

2,6-Bis(hydroxymethyl)-<i>p</i>-cresol |

91-04-3 | >98.0%(GC) | 25g |

RMB 128.80 | 2025-02-21 | |

| Apollo Scientific | OR22124-500mg |

2,6-Bis(hydroxymethyl)-4-methylphenol |

91-04-3 | 95% | 500mg |

£15.00 | 2025-02-19 | |

| Key Organics Ltd | PS-4205-5MG |

2,6-Bis(hydroxymethyl)-4-methylphenol |

91-04-3 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 227528-25G |

2,6-Bis(hydroxymethyl)-4-methylphenol |

91-04-3 | 25g |

¥472.17 | 2023-12-09 | ||

| Key Organics Ltd | PS-4205-25G |

2,6-Bis(hydroxymethyl)-4-methylphenol |

91-04-3 | >95% | 25g |

£55.00 | 2025-02-09 |

2,6-Bis(hydroxymethyl)-4-methylphenol Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 1 h, 50 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Ethanol , Water ; 50 °C

Referenz

- Synthesis and characterization of a high valent dinuclear Mn(III,III) complex of a triphenolate ligand [N4O3]3- with two extra functional groups, Journal of Chemical Research, 2004, (1), 57-58

Synthetic Routes 3

Reaktionsbedingungen

1.1 Solvents: Water

Referenz

- Preparation and bacteriostatic properties of substituted trisphenols, Journal of the American Chemical Society, 1953, 75, 5579-81

Synthetic Routes 4

Reaktionsbedingungen

1.1 Catalysts: Sodium hydroxide Solvents: Water ; 4 h, 60 °C; 60 °C → rt

1.2 Reagents: Hydrochloric acid ; neutralized

1.2 Reagents: Hydrochloric acid ; neutralized

Referenz

- Synthesis of 2,6-dihydroxymethyl-4-methyl phenol and its application in novolac resins, Journal of Photopolymer Science and Technology, 2014, 27(4), 545-551

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Water Solvents: Dimethyl sulfoxide ; 10 min, rt; 6 - 8 h, 80 °C

Referenz

- Mild, Efficient and Catalyst-Free Hydroxylation of Alkyl Halides in Water: Significant Enhancement of Water Nucleophilicity in Dipolar Solvents, ChemistrySelect, 2017, 2(3), 1290-1296

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Water ; 24 h, rt

1.2 Reagents: Acetic acid Solvents: Water ; neutralized

1.2 Reagents: Acetic acid Solvents: Water ; neutralized

Referenz

- Nickel-Catalyzed One-Pot Deoxygenation and Reductive Homocoupling of Phenols via C-O Activation Using TCT Reagent, Organic Letters, 2015, 17(2), 214-217

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt

1.2 Solvents: Water ; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.2 Solvents: Water ; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

Referenz

- Ultrasound assisted synthesis and characterization of 2-formyl-6-(hydroxymethyl)-4-methylphenol, Huaxue Shiji, 2012, 34(3), 202-204

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 1 h, 50 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Referenz

- Properties of a dinuclear Mn(III,III) complex with a tri-phenolate ligand [N4O3]3- and a new complex containing a ligand covalently linked to ruthenium tris-bipyridine, Huaxue Xuebao, 2004, 62(9), 916-922

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Water ; 48 h, rt

1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt

1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt

Referenz

- Synthesis and characterization of new acyclic octadentate ligand and its complexes, International Journal of Research in Pharmacy and Chemistry, 2014, 4(1), 154-167

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 h, rt

Referenz

- Synthesis of 2,6-diformyl-4-methylphenol by ultrasonic wave, Huaxue Shiji, 2002, 24(6), 329-330

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Water ; 5 d, rt

Referenz

- Synthesis and conformational behavior of new intra-annularly linked cyclophane possessing a 1,6-dioxahexa-2,4-diyne spacer, Tetrahedron Letters, 2002, 43(43), 7695-7698

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Water ; 0.5 h, rt

1.2 Solvents: Water ; 4 h, 60 °C

1.2 Solvents: Water ; 4 h, 60 °C

Referenz

- New triepoxy monomer and composites for thermal and corrosion management, Journal of Applied Polymer Science, 2020, 137(41),

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Water ; 40 °C; 40 °C → rt

1.2 Solvents: Water ; 3 d, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Solvents: Water ; 3 d, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Synthesis and spectroelectrochemistry properties of mixed-valence dinuclear ruthenium complex, Dalian Ligong Daxue Xuebao, 2007, 47(2), 166-169

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Water ; 50 °C

1.2 Solvents: Water ; 6 h, 50 °C

1.3 -

1.2 Solvents: Water ; 6 h, 50 °C

1.3 -

Referenz

- Synthesis of 5-methyl-2-hydroxy-isophthaladehyde, Huagong Jishu Yu Kaifa, 2008, 37(8), 16-18

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide

Referenz

- Synthesis of sulfonamide-type multidentate ligands, Youji Huaxue, 1988, 8(2), 158-61

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 1 h, 50 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Referenz

- Synthesis and characterization of novel high valent dinuclear Fe(II,III) complex of triphenolate ligand [N4O3] as model for methane monooxygenase, Xiandai Huagong, 2004, 24(1), 40-42

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 50 °C

Referenz

- Synthesis and characterization of two novel high valent dinuclear complexes with a triphenolate ligand bearing functional groups, Chinese Chemical Letters, 2005, 16(1), 89-92

2,6-Bis(hydroxymethyl)-4-methylphenol Raw materials

2,6-Bis(hydroxymethyl)-4-methylphenol Preparation Products

2,6-Bis(hydroxymethyl)-4-methylphenol Verwandte Literatur

-

Yue Xiao,Xuyu Tan,Zhaohui Li,Ke Zhang J. Mater. Chem. B 2020 8 6697

-

Youngkeun Lee,Soyeon Yoo,Seungyoon Kang,Sukwon Hong,Min Su Han Analyst 2018 143 1780

-

Tahkur Singh Babra,Akash Trivedi,Colin N. Warriner,Nicholas Bazin,Dario Castiglione,Clive Sivour,Wayne Hayes,Barnaby W. Greenland Polym. Chem. 2017 8 7207

-

Elodie Chevallot-Beroux,Ayuk M. Ako,Wolfgang Schmitt,Brendan Twamley,Joseph Moran,Boudon Corinne,Laurent Ruhlmann,Samir Mameri Dalton Trans. 2019 48 4830

-

Tahkur Singh Babra,Akash Trivedi,Colin N. Warriner,Nicholas Bazin,Dario Castiglione,Clive Sivour,Wayne Hayes,Barnaby W. Greenland Polym. Chem. 2017 8 7207

91-04-3 (2,6-Bis(hydroxymethyl)-4-methylphenol) Verwandte Produkte

- 495-08-9(2-(hydroxymethyl)benzene-1,4-diol)

- 30159-70-7(3-(Hydroxymethyl)naphthalen-2-ol)

- 33617-59-3(2,4-Dihydroxybenzyl alcohol)

- 4397-14-2(4-(hydroxymethyl)-2,6-dimethyl-phenol)

- 2937-61-3(1,3,5-Benzenetrimethanol,2-hydroxy-)

- 2937-59-9(2,6-bis(hydroxymethyl)phenol)

- 90-01-7(Salicyl alcohol)

- 2937-60-2(1,3-Benzenedimethanol,4-hydroxy-)

- 22470-99-1(2-(hydroxymethyl)-6-methylphenol)

- 18299-15-5(4-(Hydroxymethyl)-2-methylphenol)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:91-04-3)2,6-Bis(hydroxymethyl)-4-methylphenol

Reinheit:99%/99%

Menge:1kg/500g

Preis ($):300.0/150.0